3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester

Description

Nomenclature and Chemical Identity

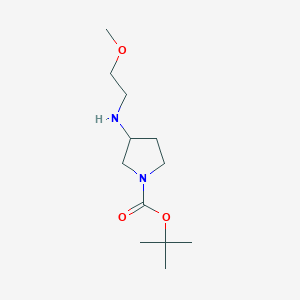

3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester possesses multiple systematic nomenclature designations that reflect its complex structural features and functional group arrangements. The compound is officially registered under Chemical Abstracts Service number 887587-33-9, providing its unique chemical identifier within global chemical databases. The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl 3-[(2-methoxyethyl)amino]pyrrolidine-1-carboxylate, which precisely describes the spatial arrangement and connectivity of its functional groups.

Alternative nomenclature systems have generated several synonymous designations for this compound, including 1-Boc-3-(2-methoxyethylamino)pyrrolidine, which emphasizes the tert-butoxycarbonyl protecting group commonly known as Boc in organic synthesis. The compound is also referenced as 2-methyl-2-propanyl 3-[(2-methoxyethyl)amino]-1-pyrrolidinecarboxylate, providing another systematic description that highlights the tert-butyl ester functionality. These multiple naming conventions reflect the compound's importance across different chemical disciplines and the various approaches to describing its molecular structure within different nomenclature frameworks.

The molecular formula C₁₂H₂₄N₂O₃ accurately represents the elemental composition of this heterocyclic compound, indicating the presence of twelve carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been precisely determined to be 244.335 grams per mole, providing essential quantitative information for stoichiometric calculations and analytical applications. The InChI identifier "InChI=1/C12H24N2O3/c1-12(2,3)17-11(15)14-7-5-10(9-14)13-6-8-16-4/h10,13H,5-9H2,1-4H3" provides a standardized representation of the compound's structure for computational and database applications.

Structural Characteristics and Molecular Classification

The structural architecture of 3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester exemplifies a sophisticated heterocyclic framework that combines multiple functional elements within a single molecular entity. The central pyrrolidine ring system forms the core structural foundation, representing a five-membered saturated nitrogen-containing heterocycle that provides conformational flexibility and stereochemical complexity. This pyrrolidine scaffold belongs to the broader classification of nitrogen heterocycles, which constitute fundamental building blocks in pharmaceutical chemistry and natural product synthesis due to their ability to engage in diverse molecular interactions and biological activities.

The compound features a distinctive substitution pattern that significantly influences its chemical properties and reactivity profile. At the 3-position of the pyrrolidine ring, a 2-methoxyethylamino substituent introduces additional nitrogen functionality while incorporating an ether linkage that enhances molecular flexibility and potential for hydrogen bonding interactions. This amino substituent creates opportunities for further chemical modifications and provides a nucleophilic center that can participate in various synthetic transformations. The methoxyethyl portion of this substituent contributes to the compound's overall lipophilicity while maintaining sufficient polarity for favorable pharmacokinetic properties.

The tert-butyl carboxylate functionality at the 1-position of the pyrrolidine ring serves dual purposes as both a protecting group and a structural modifier that influences the compound's stability and reactivity characteristics. The tert-butyl ester group provides steric hindrance around the nitrogen atom, which can significantly affect the compound's interaction with biological targets and its susceptibility to enzymatic degradation. This protecting group strategy is particularly valuable in pharmaceutical research, where selective deprotection can reveal active amine functionalities under controlled conditions. The carboxylate ester linkage also contributes to the compound's overall molecular stability and provides opportunities for hydrolytic conversion to corresponding carboxylic acid derivatives.

The three-dimensional conformational characteristics of this compound arise from the inherent flexibility of the pyrrolidine ring system combined with the rotational freedom available around the various single bonds connecting the substituent groups. The pyrrolidine ring typically adopts envelope or twist conformations that minimize steric interactions while optimizing orbital overlap and electronic stabilization. The presence of the bulky tert-butyl group and the extended methoxyethylamino chain creates distinct conformational preferences that influence the compound's overall molecular shape and its ability to interact with specific biological targets or catalytic sites.

Historical Context of Development

The development of 3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester represents part of the broader historical evolution of pyrrolidine-based synthetic methodologies and pharmaceutical research initiatives that have shaped modern medicinal chemistry. The pyrrolidine heterocycle has long been recognized as a privileged scaffold in drug discovery, with its structural features appearing in numerous biologically active natural products and synthetic pharmaceuticals. The systematic exploration of pyrrolidine derivatives gained significant momentum during the latter half of the twentieth century as researchers recognized the versatility of this heterocyclic framework for accessing diverse chemical space and developing novel therapeutic agents.

The specific structural motifs present in this compound reflect important advances in protecting group chemistry and amino acid derivative synthesis that emerged during the 1970s and 1980s. The tert-butyl carbamate protecting group, commonly referred to as the Boc group, became a standard tool in peptide synthesis and amino acid chemistry due to its stability under basic conditions and its selective removal under acidic conditions. The incorporation of this protecting group strategy into pyrrolidine chemistry enabled researchers to develop more sophisticated synthetic routes and access previously challenging molecular architectures with greater efficiency and selectivity.

The compound's development also reflects the growing appreciation for the importance of three-dimensional molecular shape and conformational control in pharmaceutical research. During the 1990s and early 2000s, medicinal chemists increasingly recognized that small molecules with well-defined three-dimensional structures often exhibited superior selectivity and potency compared to more flexible analogs. The pyrrolidine scaffold, with its conformationally constrained five-membered ring, provided an ideal framework for exploring these structure-activity relationships and developing more effective therapeutic agents.

Recent patent literature indicates ongoing interest in this compound and related structures for various pharmaceutical applications, suggesting continued research and development activities in this chemical space. The appearance of this compound in multiple patent documents related to enzyme inhibition and therapeutic applications demonstrates its recognized value as a synthetic intermediate and potential drug candidate. This continued research interest reflects the compound's position within the broader context of heterocyclic drug discovery and its potential for addressing unmet medical needs through innovative molecular design approaches.

Significance in Heterocyclic Chemistry Research

The significance of 3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester within heterocyclic chemistry research extends far beyond its individual molecular properties to encompass its role as a representative example of advanced synthetic methodology and pharmaceutical scaffold design. This compound exemplifies the sophisticated approaches that modern organic chemists employ to construct complex heterocyclic architectures with precise control over stereochemistry, functional group positioning, and molecular conformation. The strategic combination of the pyrrolidine core with carefully positioned substituents demonstrates the evolution of synthetic chemistry toward more targeted and efficient molecular construction strategies.

Within the broader context of nitrogen heterocycle research, this compound represents an important class of molecules that bridge fundamental organic chemistry principles with practical pharmaceutical applications. The pyrrolidine scaffold has been extensively studied for its conformational properties, electronic characteristics, and biological activity profiles, making it one of the most thoroughly understood heterocyclic systems in medicinal chemistry. Research investigations have consistently demonstrated that pyrrolidine derivatives exhibit diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, highlighting the versatility of this heterocyclic framework for addressing multiple therapeutic targets.

The compound's structural features make it particularly valuable for exploring structure-activity relationships in drug discovery programs focused on nitrogen-containing heterocycles. The presence of multiple functional groups, including the amino substituent, ether linkage, and carboxylate ester, provides numerous opportunities for chemical modification and optimization. Researchers can systematically modify each of these structural elements to investigate their individual contributions to biological activity, selectivity, and pharmacokinetic properties. This systematic approach to molecular optimization has become a cornerstone of modern medicinal chemistry research and has led to the development of numerous successful pharmaceutical agents based on pyrrolidine scaffolds.

Recent advances in heterocyclic chemistry research have increasingly emphasized the importance of three-dimensional molecular architecture and conformational control in determining biological activity and selectivity. The pyrrolidine ring system, with its inherent conformational constraints and well-defined spatial arrangement of substituents, provides an excellent platform for exploring these three-dimensional structure-activity relationships. Studies have shown that the specific conformational preferences of pyrrolidine derivatives can significantly influence their interactions with biological targets, including enzymes, receptors, and other macromolecular structures. This compound, with its complex substitution pattern and multiple conformational degrees of freedom, serves as an ideal model system for investigating these important relationships between molecular structure and biological function.

Properties

IUPAC Name |

tert-butyl 3-(2-methoxyethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-5-10(9-14)13-6-8-16-4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOLNVWIGGSZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661745 | |

| Record name | tert-Butyl 3-[(2-methoxyethyl)amino]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-33-9 | |

| Record name | tert-Butyl 3-[(2-methoxyethyl)amino]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Pyrrolidine Derivatives

Pyrrolidine derivatives are often synthesized through reactions involving amines and appropriate electrophiles. For example, the synthesis of pyrrolidine-based compounds can involve the reaction of pyrrolidine with sulfonyl chlorides or carboxylic acids in the presence of bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Introduction of the tert-Butyl Ester Group

The introduction of a tert-butyl ester group typically involves the reaction of a carboxylic acid with tert-butyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base like TEA or DIPEA.

Introduction of the Methoxyethylamino Group

The incorporation of a methoxyethylamino group into a pyrrolidine derivative can be achieved through nucleophilic substitution reactions involving methoxyethylamine and an appropriate leaving group attached to the pyrrolidine ring.

Data Tables for General Synthesis Conditions

| Reaction Component | Solvent | Base | Temperature Range | Reaction Time |

|---|---|---|---|---|

| Sulfonyl Chloride | THF, DCM | TEA, DIPEA | 0°C to 50°C | 1 hr to 72 hrs |

| Carboxylic Acid | DMF, ACN | TEA, DIPEA | 0°C to 50°C | 1 hr to 72 hrs |

| tert-Butyl Alcohol | DCM, THF | TEA, DIPEA | Room Temperature | Several hours |

| Methoxyethylamine | DCM, THF | TEA, DIPEA | 0°C to 50°C | 1 hr to 24 hrs |

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of biological pathways and mechanisms.

Industry: It is used in the production of materials with specific properties

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine-Based Boc-Protected Amines

The tert-butyl carbamate group is a common feature among analogs, but substituents on the pyrrolidine ring dictate reactivity, polarity, and biological activity. Key comparisons include:

Biological Activity

3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly as a neuraminidase inhibitor. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 235.26 g/mol

- CAS Number : 887587-33-9

The tert-butyl ester form is crucial for enhancing the compound's solubility and stability in biological systems.

Research indicates that 3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester functions primarily as an inhibitor of neuraminidase, an enzyme critical for the replication of various viruses, including influenza. The compound exhibits a Ki (inhibition constant) value in the low micromolar range against influenza virus neuraminidases, indicating potent inhibitory activity.

Key Findings:

- Inhibition Potency : The compound was found to be approximately 24-fold more effective than traditional neuraminidase inhibitors in specific assays against influenza A viruses .

- Structural Interactions : X-ray crystallography studies revealed that the compound interacts with conserved residues in the neuraminidase active site, facilitating its inhibitory effects .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

| Activity | Value/Description |

|---|---|

| Ki Value (Influenza A) | ~50 μM |

| Effective Concentration (EC50) | 25 μM (against cytopathogenic effects) |

| Mechanism | Competitive inhibition of neuraminidase |

| Cell Viability Assay | MTT assay showed significant reduction in cytopathogenic effects at 50% concentration |

Case Studies

-

Influenza Virus Study :

- In a study conducted on influenza A virus strains, the compound demonstrated substantial antiviral activity. The MTT assay indicated a significant reduction in viral replication at concentrations correlating with its Ki values.

- Results showed that treatment with the compound reduced cytopathic effects by over 50% compared to untreated controls.

-

Neuraminidase Interaction Study :

- Structural studies using X-ray crystallography provided insights into how the compound binds to neuraminidase. The binding affinity was confirmed through kinetic assays that demonstrated competitive inhibition patterns.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves:

- Step 1 : Activation of the pyrrolidine carboxylic acid using reagents like thionyl chloride to form an acid chloride.

- Step 2 : Reaction with tert-butyl alcohol under basic conditions (e.g., triethylamine) to introduce the tert-butyl ester protecting group .

- Step 3 : Functionalization of the pyrrolidine ring via nucleophilic substitution or reductive amination. For example, introducing the 2-methoxyethylamino group may involve alkylation with 2-methoxyethyl halides or Mitsunobu reactions with appropriate alcohol precursors .

Key considerations : Use of anhydrous conditions for acid chloride formation and inert atmospheres to prevent ester hydrolysis.

Q. How can the tert-butyl ester group be selectively removed without affecting other functional groups?

The tert-butyl ester is acid-labile. A common deprotection method involves treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C. This selectively cleaves the ester while preserving amine groups (e.g., the 2-methoxyethylamino moiety). After neutralization, the free carboxylic acid is isolated via extraction or precipitation .

Validation : Monitor reaction progress using TLC (Rf shift) or LC-MS to confirm deprotection.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR :

- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of ester) and ~1250 cm⁻¹ (C-O-C stretch) .

- MS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₁₃H₂₅N₂O₃: calculated 281.18) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the introduction of the 2-methoxyethylamino group?

- Chiral Resolution : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) and monitor stereochemistry via chiral HPLC .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., palladium with chiral ligands) for C-N bond formation. For example, Buchwald-Hartwig amination can achieve high enantiomeric excess (ee) under optimized conditions .

Case Study : In a related pyrrolidine synthesis, coupling with SEM-protected intermediates (e.g., SEM-Cl) preserved stereochemistry during subsequent reactions, yielding >90% ee .

Q. How can contradictory yield data in multi-step syntheses be resolved?

Discrepancies often arise from:

- Reagent Purity : Ensure anhydrous conditions for acid chloride formation (e.g., distilled thionyl chloride).

- Intermediate Stability : Protect amine intermediates with stable groups (e.g., Boc) to prevent degradation.

- Workup Optimization : Use magnesium bromide and 1-butanethiol for efficient SEM group removal, improving yields from 66% to 85% in analogous syntheses .

Troubleshooting : Compare reaction scales; microliter-scale reactions may suffer from mixing inefficiencies versus bulk syntheses.

Q. What strategies are effective for preparing derivatives with enhanced biological activity?

- Side-Chain Modifications : Replace the methoxyethyl group with fluorinated or heterocyclic moieties via reductive amination or click chemistry. For example, substituting with a pyridinyl group improved receptor binding in related compounds .

- Prodrug Design : Convert the tert-butyl ester to a hydrolyzable group (e.g., pivaloyloxymethyl) for improved bioavailability .

Validation : Screen derivatives using enzyme inhibition assays (e.g., IC₅₀ measurements) and computational docking studies .

Q. How can mechanistic studies elucidate the role of the tert-butyl ester in reaction pathways?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated tert-butyl esters to probe transition states during deprotection .

- DFT Calculations : Model the electronic effects of the ester group on pyrrolidine ring reactivity. For example, the electron-withdrawing nature of the ester may stabilize intermediates in nucleophilic substitutions .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- HPLC-MS : Use reverse-phase columns (C18) with gradient elution to separate impurities (e.g., de-esterified byproducts).

- NMR Spectroscopy : ¹H-¹³C HSQC can identify impurities with distinct coupling patterns .

- Elemental Analysis : Confirm purity by matching experimental vs. theoretical C/H/N ratios (±0.3%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.